XLogP3-AA and Topological Polar Surface Area (TPSA) Differentiate This Compound from Non-Fluorinated and Non-Hydroxymethyl Analogs
[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol exhibits a predicted XLogP3-AA of 0.4, whereas its non-fluorinated analog (3-nitro-1H-pyrazol-5-yl)methanol has a predicted XLogP3 of 0.2 [1]. This 0.2 log unit increase reflects enhanced lipophilicity imparted by the difluoromethyl group. Additionally, the compound has a topological polar surface area (TPSA) of 83.9 Ų, which is 20.3 Ų higher than 1-(difluoromethyl)-3-nitro-1H-pyrazole (63.6 Ų) due to the additional hydroxymethyl substituent [2]. These physicochemical differences are critical for predicting passive membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.4; TPSA: 83.9 Ų |
| Comparator Or Baseline | 1-(Difluoromethyl)-3-nitro-1H-pyrazole: XLogP3-AA: 1.2; TPSA: 63.6 Ų; (3-nitro-1H-pyrazol-5-yl)methanol: XLogP3: 0.2 (predicted) |
| Quantified Difference | ΔXLogP3-AA: -0.8 vs. 1-(difluoromethyl)-3-nitro-1H-pyrazole; +0.2 vs. non-fluorinated analog; ΔTPSA: +20.3 Ų vs. 1-(difluoromethyl)-3-nitro-1H-pyrazole |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
For medicinal chemistry and agrochemical lead optimization, these physicochemical differences directly impact in silico ADME predictions and compound prioritization; substituting with an analog would yield misleading bioavailability estimates.
- [1] PubChem. (2025). [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol. PubChem CID 122170346. View Source
- [2] PubChem. (2025). 1-(difluoromethyl)-3-nitro-1H-pyrazole. PubChem CID 7017244. View Source
